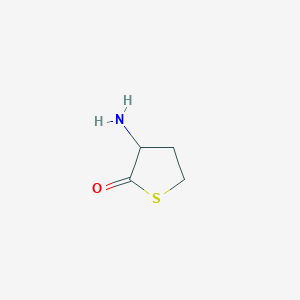

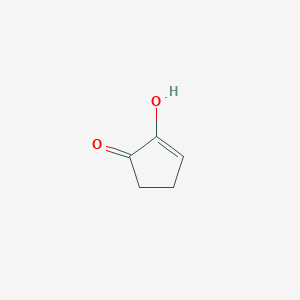

2-Hydroxycyclopent-2-en-1-one

Overview

Description

Synthesis Analysis

The synthesis of derivatives of 2-Hydroxycyclopent-2-en-1-one, such as 4-hydroxycyclopentenones (4-HCPs), involves key steps including Noyori reduction, ring-closing metathesis, and functional group conversions, leading to substituted 4-HCPs in either enantiomeric form (Gurpreet Singh, A. Meyer, J. Aubé, 2014). Another approach employs palladium-catalyzed cascade reactions of allenols to synthesize 2-ene-1,4-diones, 4-hydroxycyclopent-2-en-1-ones, or 2-(furan-3-yl)acetamides, showcasing the adaptability of the synthesis methods depending on the substitution patterns of the allenol substrates (Yan He, Zhi-Feng Zheng, Qimeng Liu, Guixian Song, Nan Sun, Xinyuan Chai, 2018).

Molecular Structure Analysis

Two crystalline modifications of 2-hydroxycyclopent-2-enone have been described, showcasing orthorhombic and monoclinic forms. The orthorhombic form consists of chains of hydrogen-bonded molecules aligned along a twofold screw axis, while the monoclinic form contains two independent molecules with different orientations of the hydroxyl proton, assembling into ribbons along a twofold screw axis (Gerrard, Meade, Morris, Steel, 2000).

Chemical Reactions and Properties

The compound's chemical versatility is highlighted by its engagement in various reactions such as the [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives, leading to diversely functionalized bicyclo[3.2.0]heptanes (Matthieu Le Liepvre, J. Ollivier, D. Aitken, 2009). Another study describes the synthesis and Claisen rearrangement of bridged bicyclic enol ethers, contributing to the understanding of ketene s-cis-diene cycloaddition pathways (J. Robertson, Thomas G Fowler, 2006).

Scientific Research Applications

Synthesis and Chemical Reactions :

- Bonadies et al. (1996) developed a new approach for synthesizing 4-hydroxycyclopent-2-en-1-ones through a one-pot procedure involving stereoselective Z-olefination of 1,2-diketones and subsequent intramolecular aldol condensation (Bonadies, Scettri, & Campli, 1996).

- Pantin et al. (2019) demonstrated a convenient access to 2-hydroxycyclopentenones from acylcyanohydrins, using titanacyclopropane complexes and an intramolecular aldol condensation in basic conditions. This method also highlighted the potential for further functionalization of the hydroxy group (Pantin et al., 2019).

Enzymatic Kinetic Resolution and Chiral Synthesis :

- Ghorpade et al. (1999) studied the enzymatic kinetic resolution of racemic 4-hydroxycyclopent-2-en-1-one, providing an economic access to enantiomerically pure compounds (Ghorpade et al., 1999).

- Washausen et al. (1989) prepared an optically pure ketal of 4-hydroxycyclopent-2-en-1-one by enantio-selective enzymatic hydrolysis, important for the synthesis of natural cyclopentanoid substances (Washausen et al., 1989).

Biomedical and Pharmacological Research :

- Vogensen et al. (2013) improved the synthesis of 3-Hydroxycyclopent-1-enecarboxylic acid, a potent ligand for high-affinity γ-hydroxybutyrate (GHB) binding sites in the CNS. This study also established its high selectivity and in vivo brain penetration (Vogensen et al., 2013).

Structural and Physical Chemistry Studies :

- Gerrard et al. (2000) studied two crystalline modifications of 2-hydroxycyclopent-2-enone, observing the formation of chains and ribbons of hydrogen-bonded molecules (Gerrard, Meade, Morris, & Steel, 2000).

- Effenberger and Rickards (1975) conducted proton magnetic resonance studies on substituted 4-hydroxycyclopent-2-en-1-ones to understand the presence of free and hydrogen-bonded forms (Effenberger & Rickards, 1975).

Safety and Hazards

2-Hydroxycyclopent-2-en-1-one is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used to avoid contact with skin and eyes. Avoid breathing dust, fume, gas, mist, or vapours. Ensure adequate ventilation .

Mechanism of Action

Target of Action

It’s known that this compound is often used in the fragrance and flavor industry as a synthetic aromatic compound intermediate . It also participates in various organic synthesis reactions .

Mode of Action

The exact mode of action of 2-Hydroxycyclopent-2-en-1-one is not well-documented. As an intermediate in the synthesis of aromatic compounds, it likely interacts with other molecules to form complex structures. It can act as a dienophile in Diels-Alder reactions .

Biochemical Pathways

As an intermediate in organic synthesis, it likely plays a role in the formation of various complex organic compounds .

Pharmacokinetics

Given its use in the fragrance industry, it’s likely that it has good solubility in both water and organic solvents .

Result of Action

As an intermediate in the synthesis of aromatic compounds, it likely contributes to the formation of complex structures with distinct aromatic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidizing agents . The compound is volatile, and inhalation of its vapors should be avoided .

properties

IUPAC Name |

2-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPKYMRPOKFYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146839 | |

| Record name | 2-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10493-98-8 | |

| Record name | 2-Hydroxy-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ8L4K1DLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Hydroxycyclopent-2-en-1-one in natural product chemistry?

A1: this compound derivatives are found in various plant extracts and have demonstrated potential for biological activity. For instance, 4-ethyl-2-hydroxycyclopent-2-en-1-one was identified in the leaf extracts of Rumex vesicarius [], a plant traditionally used in Saudi Arabia for medicinal purposes. This compound was also detected in Ayurvedic medicines like Aragwadharishtam [] and Modified Arjunarishta [], highlighting its potential relevance in traditional medicine.

Q2: Can you elaborate on the antimicrobial activity associated with this compound derivatives?

A2: While the specific mechanism of action of 4-ethyl-2-hydroxycyclopent-2-en-1-one remains to be fully elucidated, its presence in Rumex vesicarius extracts, which displayed moderate to strong antimicrobial activity against various bacterial strains, suggests a potential role in the plant's defense mechanism []. Further research is needed to confirm its direct antimicrobial activity and explore potential mechanisms.

Q3: How is this compound used in organic synthesis?

A3: 2-Hydroxycyclopent-2-en-1-ones, particularly 3-aryl-substituted derivatives, are valuable starting materials in asymmetric synthesis. They can undergo asymmetric oxidation to produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids []. This reaction is influenced by the electronic properties of substituents on the aromatic ring, with electron-donating groups generally leading to higher yields but lower enantioselectivity.

Q4: Are there any known nematicidal activities associated with this compound derivatives?

A4: Interestingly, a novel this compound derivative, 4(S)-butoxy-3-(butoxymethyl)-2-hydroxycyclopent-2-en-1-one, was isolated from the endoparasitic fungus Drechmeria coniospora YMF1.01759 []. While this specific compound wasn't directly tested for nematicidal activity, another metabolite from the same fungus, 5-hydroxymethylfuran-2-carboxylic acid, showed significant toxicity against the root knot nematode Meloidogyne incognita and inhibited egg hatching []. This finding highlights the potential of exploring D. coniospora and its metabolites, including structurally related this compound derivatives, for developing novel nematicides.

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A5: Gas chromatography-mass spectrometry (GC-MS) is widely used for identifying and characterizing this compound and its derivatives in complex mixtures like plant extracts and fungal cultures [, , , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, allowing for structural identification by comparing the obtained spectra to reference databases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.